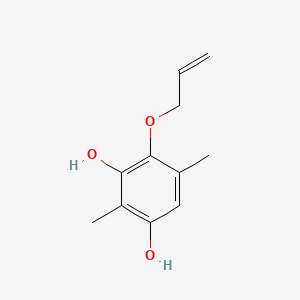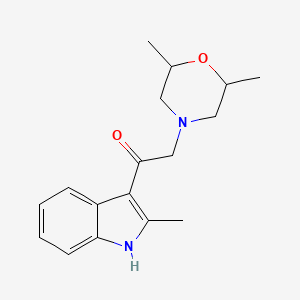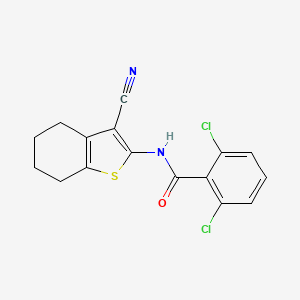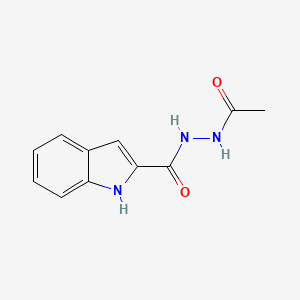![molecular formula C14H26O2Si B14146658 Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-26-1](/img/structure/B14146658.png)
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of cyclohexa-1,4-diene, featuring a triethylsilyl group and a methoxy-methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of 2-methoxy-5-methylcyclohexa-1,4-diene with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its ability to undergo various chemical transformations. The triethylsilyl group can act as a protecting group for hydroxyl functionalities, while the methoxy-methyl substitution can participate in nucleophilic or electrophilic reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Comparison with Similar Compounds
Similar Compounds
Triethylsilyl chloride: A precursor in the synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane.
Methoxycyclohexane: Shares the methoxy group but lacks the silyl substitution.
Methylcyclohexane: Similar structure but without the methoxy and silyl groups.
Uniqueness
This compound is unique due to its combination of a triethylsilyl group and a methoxy-methyl substitution on a cyclohexa-1,4-diene framework. This unique structure imparts specific reactivity and stability characteristics that are valuable in various chemical and industrial applications .
Properties
CAS No. |
88780-26-1 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
triethyl-(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxysilane |
InChI |
InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-14-11-12(4)9-10-13(14)15-5/h9H,6-8,10-11H2,1-5H3 |
InChI Key |
KPXVCWRLHGNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=C(CC=C(C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)




![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)


![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
